molecular formula C9H10N2O2 B13546920 Benzeneethanamine, |A-methylene-3-nitro-

Benzeneethanamine, |A-methylene-3-nitro-

Cat. No.: B13546920
M. Wt: 178.19 g/mol
InChI Key: SAXQPFNKPPBNPO-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)prop-2-en-1-amine typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine under basic conditions. One common method is the condensation reaction between 3-nitrobenzaldehyde and prop-2-en-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3-nitrophenyl)prop-2-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: 2-(3-aminophenyl)prop-2-en-1-amine.

    Reduction: 2-(3-nitrosophenyl)prop-2-en-1-amine, 2-(3-hydroxylaminophenyl)prop-2-en-1-amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-nitrophenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)prop-2-en-1-amine
  • 2-(2-nitrophenyl)prop-2-en-1-amine
  • 2-(3-nitrophenyl)prop-2-en-1-ol

Uniqueness

2-(3-nitrophenyl)prop-2-en-1-amine is unique due to the specific position of the nitro group on the phenyl ring, which influences its reactivity and biological activity

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(3-nitrophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5H,1,6,10H2

InChI Key

SAXQPFNKPPBNPO-UHFFFAOYSA-N

Canonical SMILES

C=C(CN)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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